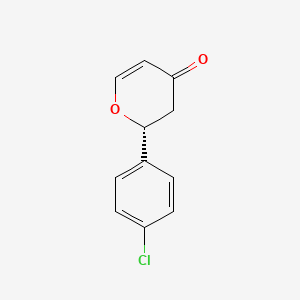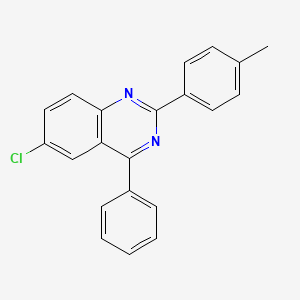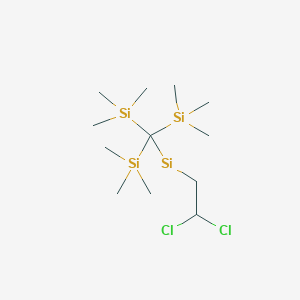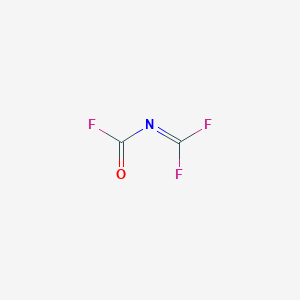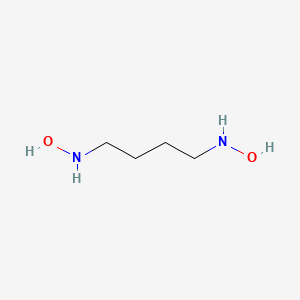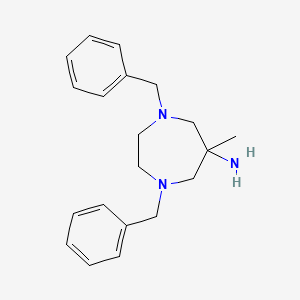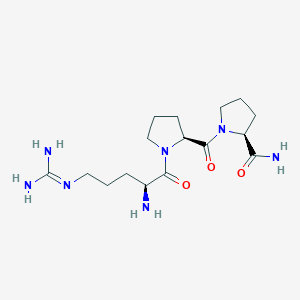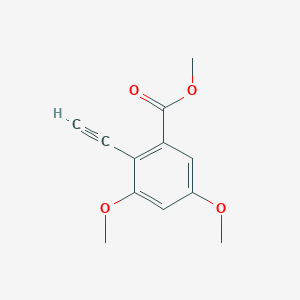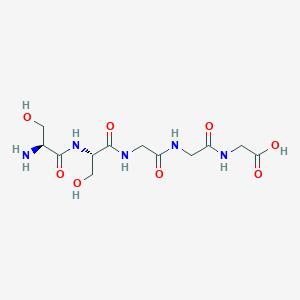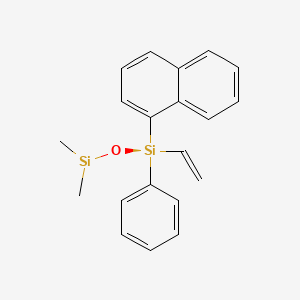
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl is a complex organosilicon compound It features a unique structure with a silicon-oxygen-silicon (Si-O-Si) backbone, substituted with ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, phenylsilane, and vinylsilane.
Hydrosilylation Reaction: The key step involves a hydrosilylation reaction, where the vinylsilane reacts with phenylsilane in the presence of a platinum catalyst to form the desired disiloxane compound.
Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted disiloxane compounds.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Wirkmechanismus
The mechanism by which (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl exerts its effects involves interactions with various molecular targets. The Si-O-Si backbone allows for flexibility and reactivity, enabling the compound to participate in diverse chemical reactions. The ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups contribute to its unique properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
Uniqueness
Compared to similar compounds, (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl stands out due to its specific substitution pattern and the presence of both naphthalen-1-yl and phenyl groups
Eigenschaften
CAS-Nummer |
211820-92-7 |
|---|---|
Molekularformel |
C20H21OSi2 |
Molekulargewicht |
333.5 g/mol |
InChI |
InChI=1S/C20H21OSi2/c1-4-23(21-22(2)3,18-13-6-5-7-14-18)20-16-10-12-17-11-8-9-15-19(17)20/h4-16H,1H2,2-3H3/t23-/m0/s1 |
InChI-Schlüssel |
YWLYSAGSRVGAJU-QHCPKHFHSA-N |
Isomerische SMILES |
C[Si](C)O[Si@@](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C[Si](C)O[Si](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
